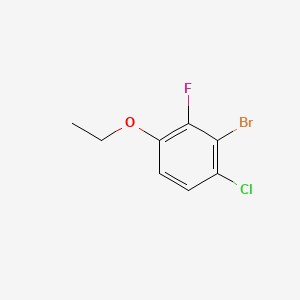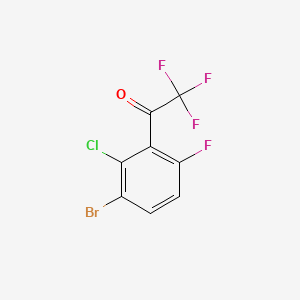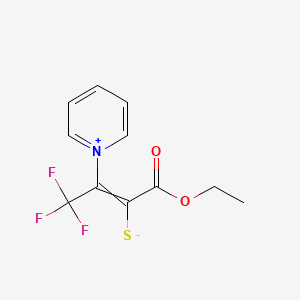
(Z)-1-Ethoxy-4,4,4-trifluoro-1-oxo-3-(pyridin-1-ium-1-yl)but-2-ene-2-thiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-Ethoxy-4,4,4-trifluoro-1-oxo-3-(pyridin-1-ium-1-yl)but-2-ene-2-thiolate is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a trifluoromethyl group, and a pyridinium ion
Métodos De Preparación
The synthesis of (Z)-1-Ethoxy-4,4,4-trifluoro-1-oxo-3-(pyridin-1-ium-1-yl)but-2-ene-2-thiolate typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyridine with ethyl trifluoroacetate under specific conditions to form the intermediate compounds, which are then further reacted with thiolates to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridinium ion. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Z)-1-Ethoxy-4,4,4-trifluoro-1-oxo-3-(pyridin-1-ium-1-yl)but-2-ene-2-thiolate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. Its structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Compared to other similar compounds, (Z)-1-Ethoxy-4,4,4-trifluoro-1-oxo-3-(pyridin-1-ium-1-yl)but-2-ene-2-thiolate is unique due to its combination of an ethoxy group, a trifluoromethyl group, and a pyridinium ion. Similar compounds include:
(Z)-1,4-Dimethoxy-1,4-dioxo-3-(pyridin-1-ium-1-yl)but-2-ene-2-thiolate: Shares the pyridinium ion but differs in other substituents.
2,2’-Dithiodipyridine: Contains a pyridine ring but has different functional groups and properties
Propiedades
Fórmula molecular |
C11H10F3NO2S |
|---|---|
Peso molecular |
277.26 g/mol |
Nombre IUPAC |
1-ethoxy-4,4,4-trifluoro-1-oxo-3-pyridin-1-ium-1-ylbut-2-ene-2-thiolate |
InChI |
InChI=1S/C11H10F3NO2S/c1-2-17-10(16)8(18)9(11(12,13)14)15-6-4-3-5-7-15/h3-7H,2H2,1H3 |
Clave InChI |
SAADGXCZLWHGFX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(C(F)(F)F)[N+]1=CC=CC=C1)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,11,14,17,20,23-Hexaoxapentacyclo[22.5.2.24,7.01,5.027,30]tritriaconta-4,6,24(31),25,27(30),32-hexaene](/img/structure/B14775819.png)
![5,5-Difluoro-1-oxaspiro[2.3]hexane](/img/structure/B14775826.png)
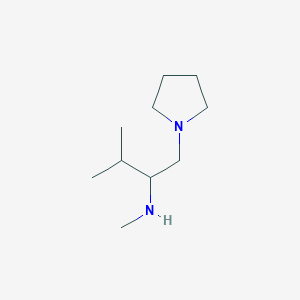
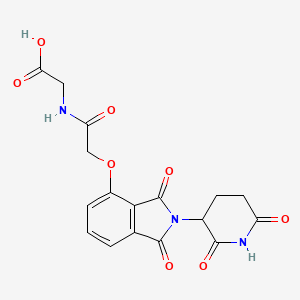
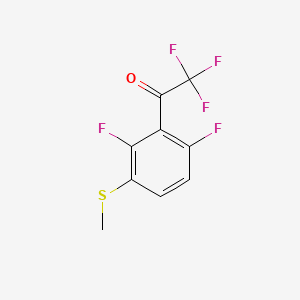
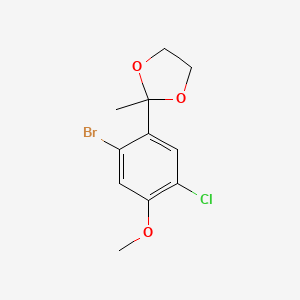

![3,3-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14775863.png)
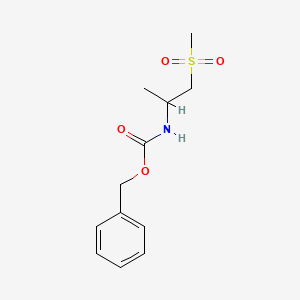
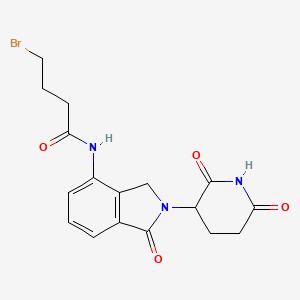
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide](/img/structure/B14775874.png)

